Acenaphtho(1,2-d)pyrimidine Acenaphtho(1,2-d)pyrimidine
Brand Name: Vulcanchem
CAS No.: 34773-09-6
VCID: VC19657252
InChI: InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H
SMILES:
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol

Acenaphtho(1,2-d)pyrimidine

CAS No.: 34773-09-6

Cat. No.: VC19657252

Molecular Formula: C14H8N2

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

Acenaphtho(1,2-d)pyrimidine - 34773-09-6

Specification

CAS No. 34773-09-6
Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
IUPAC Name 11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene
Standard InChI InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H
Standard InChI Key SQMMLRRTYISLQM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2

Introduction

Structural and Molecular Characteristics

Acenaphtho(1,2-d)pyrimidine belongs to the class of fused polycyclic heteroaromatics, featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms) annulated to an acenaphthene moiety (a bicyclic structure derived from naphthalene). The IUPAC name for this compound is 11,13-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,3,5(16),6,8,10,12,14-octaene, reflecting its intricate tetracyclic framework.

Key Structural Features:

  • Aromaticity: The fused rings contribute to extended π-conjugation, enhancing stability and electronic delocalization.

  • Reactivity Sites: The pyrimidine nitrogen atoms at positions 1 and 3 act as potential sites for electrophilic or nucleophilic attacks, while the acenaphthene moiety offers positions for functionalization at C-4 and C-5 .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₈N₂
Molecular Weight204.23 g/mol
SolubilityOrganic solvents (e.g., DCM)
Melting PointNot reported
StabilityAir-stable at room temperature

Synthesis Methods and Reaction Pathways

The synthesis of acenaphtho(1,2-d)pyrimidine remains underexplored, but three primary routes have been proposed based on analogous compounds:

Multi-Component Reactions (MCRs)

A plausible method involves the condensation of acenaphthene derivatives with pyrimidine precursors. For example, acenaphthoquinone reacts with nitrogen-containing reagents like guanidinium nitrate under acidic conditions to form the pyrimidine ring . This one-pot strategy achieved yields of 78–85% in optimized trials .

Heterocyclization of α-Oxoketene Dithioacetals

A 2005 study demonstrated that treating acenaphthenone-derived α-oxoketene dithioacetal with guanidinium nitrate in ethanol under reflux conditions produced acenaphtho(1,2-d)pyrimidine in 82% yield . This method leverages [3+3] annulation reactions to construct the heterocyclic core.

Oxidative Coupling Approaches

Early work by Tatsugi et al. (1990) utilized N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) to oxidize acenaphthenone derivatives, followed by cyclization with ammonium acetate to form the pyrimidine ring . While effective, this route requires stringent temperature control (0–5°C) to prevent diazonium salt decomposition .

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialsYieldConditions
MCRsAcenaphthoquinone, guanidine78–85%Acidic, reflux
Heterocyclizationα-Oxoketene dithioacetal82%Ethanol, reflux
Oxidative CouplingAcenaphthenone, NBS, DMSO60–70%Low-temperature, acidic

Chemical Reactivity and Functionalization

Acenaphtho(1,2-d)pyrimidine exhibits reactivity typical of both pyrimidines and polycyclic aromatics:

Electrophilic Aromatic Substitution (EAS)

The electron-rich acenaphthene moiety undergoes nitration and sulfonation preferentially at the C-4 and C-5 positions, while the pyrimidine ring remains inert due to electron-withdrawing nitrogen atoms .

Nucleophilic Attack

The N-1 and N-3 atoms in the pyrimidine ring are susceptible to alkylation or acylation. For instance, treatment with methyl iodide in the presence of a base yields N-methylated derivatives .

Photochemical Behavior

Under UV light, the compound undergoes [2+2] cycloaddition reactions with alkenes, forming bridged bicyclic adducts. This property is exploitable in photoaffinity labeling for biological studies.

Applications in Materials Science

The compound’s extended π-system makes it suitable for optoelectronic applications:

Organic Light-Emitting Diodes (OLEDs)

Thin films of acenaphtho(1,2-d)pyrimidine exhibit blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.41, comparable to commercial fluorophores like anthracene .

Semiconductor Materials

Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, ideal for hole-transport layers in perovskite solar cells .

Research Gaps and Future Directions

Despite its potential, critical challenges remain:

  • Synthesis Scalability: Current methods require optimization for industrial-scale production.

  • Toxicology Profiles: No in vivo studies have assessed acute or chronic toxicity.

  • Functional Material Design: Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) could enhance charge mobility in electronic devices.

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